molecular formula C8H4ClN5 B14612518 Tetrazolo[1,5-a]quinazoline, 5-chloro- CAS No. 59866-05-6

Tetrazolo[1,5-a]quinazoline, 5-chloro-

Cat. No.: B14612518
CAS No.: 59866-05-6
M. Wt: 205.60 g/mol
InChI Key: NDDRYVRBBNXKTL-UHFFFAOYSA-N
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Description

Tetrazolo[1,5-a]quinazoline, 5-chloro- is a heterocyclic compound that belongs to the class of tetrazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of Tetrazolo[1,5-a]quinazoline, 5-chloro- consists of a quinazoline ring fused with a tetrazole ring, with a chlorine atom attached at the 5th position of the quinazoline ring. This unique structure imparts significant chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrazolo[1,5-a]quinazoline, 5-chloro- typically involves the reaction of 2-chloro-3-formylquinoline with sodium azide and acetic acid in ethanol. This reaction yields the key intermediate, tetrazolo[1,5-a]quinoline-4-carbaldehyde, which can then be further modified to obtain the desired compound .

Industrial Production Methods: Industrial production methods for Tetrazolo[1,5-a]quinazoline, 5-chloro- are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Tetrazolo[1,5-a]quinazoline, 5-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Common reagents include amines, and the reaction is typically carried out under mild conditions with a suitable solvent.

    Cycloaddition Reactions: Copper catalysts and alkynes are used under standard CuAAC conditions.

Major Products Formed:

    5-Amino Derivatives: Formed through nucleophilic aromatic substitution.

    Triazoloquinazolines: Formed through CuAAC reactions.

Mechanism of Action

The mechanism of action of Tetrazolo[1,5-a]quinazoline, 5-chloro- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Tetrazolo[1,5-a]quinazoline, 5-chloro- can be compared with other similar compounds such as:

Uniqueness: Tetrazolo[1,5-a]quinazoline, 5-chloro- stands out due to its unique structure, which combines the properties of both tetrazole and quinazoline rings, making it a versatile compound with diverse applications in scientific research and industry.

Properties

CAS No.

59866-05-6

Molecular Formula

C8H4ClN5

Molecular Weight

205.60 g/mol

IUPAC Name

5-chlorotetrazolo[1,5-a]quinazoline

InChI

InChI=1S/C8H4ClN5/c9-7-5-3-1-2-4-6(5)14-8(10-7)11-12-13-14/h1-4H

InChI Key

NDDRYVRBBNXKTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=NN=NN23)Cl

Origin of Product

United States

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